Tosufloxacin tosylate hydrate

Beschreibung

Eigenschaften

IUPAC Name |

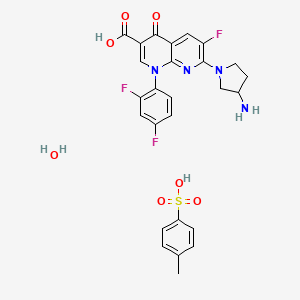

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSULTCPIIYRGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400591-39-0 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400591-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosufloxacin tosilate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400591390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOSUFLOXACIN TOSYLATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L69LG8ZDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Tosufloxacin Tosylate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin (B10865) tosylate hydrate (B1144303) is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2] Developed in Japan, it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3][4] This guide provides a comprehensive overview of the chemical synthesis of Tosufloxacin tosylate hydrate, detailing the experimental protocols, presenting quantitative data, and visualizing the synthetic workflow and mechanism of action.

Chemical Synthesis Overview

The synthesis of Tosufloxacin tosylate hydrate is a multi-step process that involves the construction of the core 1,8-naphthyridine (B1210474) ring system, followed by the addition of a key side chain and subsequent salt formation. The primary synthetic routes described in the literature can be summarized in the following key stages:

-

Formation of the Naphthyridine Core: This typically involves the reaction of a substituted aniline (B41778) with a malonate derivative, followed by cyclization to form the bicyclic naphthyridine structure.

-

Substitution Reaction: A crucial step where the C-7 position of the naphthyridine core is substituted with 3-aminopyrrolidine (B1265635).

-

Hydrolysis and Salt Formation: The ester group on the carboxylic acid is hydrolyzed, and the molecule is then treated with p-toluenesulfonic acid to form the tosylate salt.

-

Hydration and Purification: The final step involves crystallization to yield the hydrated form of the drug with high purity.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies for the key steps in the synthesis of Tosufloxacin tosylate hydrate, based on published patent literature.

Synthesis Route 1: Stepwise Construction

This route involves the sequential construction of the molecule.

Step 1a: Amination

-

Reaction: Acetic anhydride, triethyl orthoformate, fluorochlorotinate, methanol (B129727), and 2,4-difluoroaniline (B146603) are reacted to form a tosufloxacin tosylate amino compound.[2]

-

Detailed Protocol: Specific reaction conditions and stoichiometry are proprietary and detailed in the patent literature.[2]

Step 1b: Cyclization

-

Reaction: The amino compound from the previous step undergoes a cyclization reaction to form the tosufloxacin tosylate cyclic compound.[2]

-

Detailed Protocol: The tosufloxacin tosylate amino compound is dissolved in N,N-dimethylformamide, and anhydrous potassium carbonate is added. The mixture is reacted at 10-20°C for 3-5 hours. The product is isolated by filtration and drying.[2]

-

Reagent Ratio (by mass): Tosufloxacin tosylate amide substance : anhydrous potassium carbonate : N,N-dimethylformamide = 1 : 0.35 : 4.0.[2]

Step 1c: Substitution

-

Reaction: The cyclic compound is reacted with 3-aminopyrrolidine dihydrochloride (B599025) to substitute the C-7 position.[2]

-

Detailed Protocol: The tosufloxacin tosylate cyclic compound and 3-aminopyrrolidine dihydrochloride are reacted in methanol with triethylamine (B128534). The reaction is carried out at a temperature below 20°C for 48-96 hours.[2]

-

Reagent Ratio (by mass): Tosufloxacin tosylate cyclic compound : 3-aminopyrrolidine dihydrochloride : triethylamine : methanol = 1 : 0.575 : 1.095 : 18.75.[2]

Step 1d: Hydrolysis and Salt Formation

-

Reaction: The resulting substitute undergoes hydrolysis and reaction with p-toluenesulfonic acid to form the crude tosufloxacin tosylate.[2]

-

Detailed Protocol: The tosufloxacin tosylate substitute is reacted with acetic acid and p-toluenesulfonic acid in purified water.[2]

-

Reagent Ratio (by mass): Tosufloxacin tosylate substitute : acetic acid : p-toluenesulfonic acid = 1 : 1 : 0.6.[2]

Step 1e: Refining

-

Reaction: The crude product is purified by recrystallization.

-

Detailed Protocol: The crude tosufloxacin tosylate is mixed with medicinal ethanol (B145695) and purified water, stirred for 0.5-1 hour, and then isolated by centrifugal filtration and drying at 40-50°C.[2]

-

Reagent Ratio (by mass): Crude tosufloxacin tosylate : medicinal ethanol : purified water = 1 : 0.37 : 1.4.[2]

| Parameter | Value | Reference |

| Purity (after refining) | ≥ 98.8% | [2] |

| Yield (after refining) | ≥ 95% | [2] |

Synthesis Route 2: Direct Salt Formation

This alternative route involves the direct reaction of a key intermediate with p-toluenesulfonic acid.

Step 2a: Reaction of Key Intermediate

-

Reaction: 7-(3-amino-pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[1][5]naphthyridine-3-carboxylic acid ethyl ester is reacted with p-toluenesulfonic acid monohydrate in a mixed solvent of an organic solvent (e.g., methanol, ethanol, or acetone) and water.[6][7]

-

Detailed Protocol: The reactants are mixed in the solvent and heated to 65-70°C for several hours until the starting material is consumed (monitored by HPLC). Activated carbon is then added, and the mixture is filtered while hot. The filtrate is cooled to allow for crystallization.[6][7]

Step 2b: Crystallization and Drying

-

Detailed Protocol: The filtrate is cooled to 20-25°C and crystallization is allowed to proceed for 4 hours. The resulting crystals are filtered, washed with water, and dried at 55-65°C for 8-18 hours to yield tosufloxacin tosylate monohydrate.[6][7]

| Parameter | Example 1 | Example 2 | Reference |

| Yield | 90.5% | 89.0% | [6][7] |

| Purity | 99.47% | 99.90% | [6][7] |

Visualizing the Synthesis and Mechanism

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Caption: Synthetic workflow for Tosufloxacin Tosylate Hydrate.

Caption: Mechanism of action of Tosufloxacin.

Conclusion

The chemical synthesis of Tosufloxacin tosylate hydrate can be achieved through multiple efficient routes, yielding a high-purity product. The methodologies presented, derived from patent literature, offer a solid foundation for researchers and drug development professionals. Understanding the detailed synthetic pathways and the drug's mechanism of action is crucial for further development, optimization, and quality control in the pharmaceutical industry. The provided data and visualizations serve as a valuable technical resource for those working with this important antibacterial agent.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. CN114369092A - Tosufloxacin tosylate and preparation method thereof - Google Patents [patents.google.com]

- 3. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]

- 4. Tosufloxacin tosylate | 115964-29-9 [chemicalbook.com]

- 5. CN110283168B - Synthetic method of tosufloxacin tosylate cyclic compound - Google Patents [patents.google.com]

- 6. CN110041329A - A kind of preparation method of tosufloxacin tosilate monohydrate - Google Patents [patents.google.com]

- 7. CN110041329B - Preparation method of tosufloxacin tosylate monohydrate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Tosufloxacin Tosylate Hydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin (B10865) tosylate hydrate (B1144303) is a synthetic fluoroquinolone antibiotic renowned for its broad-spectrum activity against a variety of pathogens.[1][2] As a member of the quinolone class, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1][] The tosylate salt form is utilized to enhance the solubility and stability of the parent compound, tosufloxacin.[1] Understanding the fundamental physicochemical properties of this active pharmaceutical ingredient (API) is critical for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy.

This guide provides an in-depth analysis of the core physicochemical characteristics of Tosufloxacin tosylate hydrate, supported by experimental methodologies and data presented for clarity and comparison.

Chemical and Physical Properties

Tosufloxacin is a zwitterionic drug, and its tosylate salt exists as a hydrate.[4] The fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid hydrate | [5] |

| Molecular Formula | C₂₆H₂₅F₃N₄O₇S (Monohydrate) | [5][6] |

| Molecular Weight | 594.56 g/mol (Monohydrate) | [5][6][7] |

| Appearance | White to pale yellow crystalline powder | [6][8] |

| Melting Point | 251-252°C | [][8] |

| pKa₁ (Carboxylic Acid) | 5.8 | [4] |

| pKa₂ (Amine) | 8.7 | [4] |

Solubility Profile

Tosufloxacin exhibits poor water solubility, a characteristic that can impact its oral bioavailability.[9] The tosylate salt form is employed to improve this property. Solubility is highly dependent on the pH and the ionic composition of the medium.

| Solvent/Condition | Solubility | Source |

| Water | 0.246 g/L | [9] |

| Water (as inclusion complex with HP-β-CD) | 10.368 g/L | [9] |

| DMSO | < 1 mg/mL (Slightly soluble) | [6] |

| Methanol | Slightly soluble | [8] |

| pH 6.5 (Equilibrium Solubility) | 2.1 µg/mL | [4] |

The dissolution of Tosufloxacin tosylate can be suppressed in media containing sodium chloride due to the precipitation of a less soluble hemi-hydrochloride salt on the particle surface.[4] In contrast, in the presence of sodium sulfate, the free form of tosufloxacin tends to precipitate.[4] This highlights the critical influence of excipients and biorelevant media composition on the drug's dissolution behavior.

Solid-State Characterization

The solid-state properties, including crystallinity and polymorphism, are vital as they influence stability, dissolution, and manufacturability.

Crystallinity and Polymorphism

Tosufloxacin tosylate hydrate is a crystalline solid.[] While extensive studies on different polymorphic forms are not widely published, its crystalline nature is confirmed through Powder X-ray Diffraction (PXRD).[4][9] The diffraction pattern of the pure drug shows characteristic peaks, which differ from its physical mixtures or inclusion complexes, indicating changes in the crystalline structure.[9] The potential for forming different salt forms, such as the hemi-hydrochloride, under specific conditions suggests that the solid phase can transform, which is a key consideration in formulation.[4]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal behavior of the compound. DSC can be used to determine the melting point and identify potential solid-state interactions between the API and excipients.[10] TGA is used to assess thermal stability and determine the water content in the hydrate form.[4]

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural confirmation and identification of Tosufloxacin tosylate hydrate.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum reveals characteristic absorption bands for the functional groups present. Key peaks include those for the amino (-NH₂) stretching vibration (around 3435 cm⁻¹), C-H stretching on the benzene (B151609) ring (3062 cm⁻¹), C-H stretching on methyl/methylene groups (2964 cm⁻¹), and a range of peaks for carbonyl and aromatic systems (1735-1007 cm⁻¹).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of antibiotics like Tosufloxacin.[11] Due to poor water solubility, solvents like DMSO-d6 are often used for analysis.[9] Chemical shifts in the presence of other molecules, such as cyclodextrins, can confirm intermolecular interactions.[9]

-

Powder X-ray Diffraction (PXRD) : PXRD provides a unique "fingerprint" for the crystalline solid, confirming its structure and detecting different crystalline forms.[12] The diffraction pattern of Tosufloxacin tosylate shows sharp, characteristic peaks indicative of its crystalline nature.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of physicochemical properties.

Solubility Determination

The equilibrium solubility is determined by adding an excess amount of Tosufloxacin tosylate hydrate to a specific solvent (e.g., distilled water, buffer of a certain pH). The resulting suspension is agitated, typically on a magnetic stirrer at a controlled temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.[9] After reaching equilibrium, the suspension is filtered through a membrane filter (e.g., 0.45 µm) to remove undissolved solids. The concentration of the drug in the filtrate is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry against a standard calibration curve.[9]

Powder X-ray Diffraction (PXRD)

PXRD analysis is performed using a diffractometer with Cu Kα radiation. A small amount of the powder sample is placed on a sample holder. Data is collected over a 2θ angle range, typically from 5° to 80°.[9] Common instrument settings include a voltage of 40 kV, a current of 40 mA, and a step size of 0.02° at a scanning rate of 5°/min.[4][9] The resulting diffractogram provides information on the crystalline structure of the sample.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. A few milligrams of the sample are hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10°C/min) over a specified temperature range under an inert nitrogen atmosphere. The resulting thermogram shows endothermic or exothermic peaks corresponding to events like melting, dehydration, or degradation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is typically recorded using the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is mixed with potassium bromide powder and compressed into a thin pellet. The spectrum is then recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Visualizations

Workflow for Physicochemical Characterization

Caption: General workflow for the physicochemical characterization of an API.

Mechanism of Action

Caption: Inhibition of bacterial enzymes by Tosufloxacin leads to cell death.

Conclusion

The physicochemical properties of Tosufloxacin tosylate hydrate are integral to its function as a pharmaceutical agent. Its identity as a crystalline hydrate with poor, pH-dependent aqueous solubility governs many of the strategies required for its successful formulation. Characterization through thermal, spectroscopic, and diffraction techniques provides the necessary data to ensure quality, stability, and performance. A thorough understanding of these core properties is essential for drug development professionals aiming to optimize the delivery and therapeutic efficacy of this potent fluoroquinolone antibiotic.

References

- 1. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Dissolution Profile of Tosufloxacin Tosylate in Biorelevant Bicarbonate Buffer Containing Sodium Chloride: Precipitation of Hemi-hydrochloride Salt at the Particle Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Tosufloxacin tosylate hydrate | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 7. GSRS [precision.fda.gov]

- 8. Tosufloxacin tosylate | 115964-29-9 [chemicalbook.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. moodle2.units.it [moodle2.units.it]

An In-Depth Technical Guide to the Molecular Structure of Tosufloxacin Tosylate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin tosylate hydrate (B1144303) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its therapeutic efficacy is intrinsically linked to its precise three-dimensional molecular architecture. This technical guide provides a comprehensive overview of the molecular structure of Tosufloxacin tosylate hydrate, detailing its physicochemical properties, spectroscopic signature, and the experimental methodologies employed for its characterization. The mechanism of action is also elucidated through a signaling pathway diagram.

Molecular Structure and Physicochemical Properties

Tosufloxacin, chemically known as 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, is complexed with p-toluenesulfonic acid and water to form the tosylate hydrate salt. This salt form enhances the drug's solubility and stability.

The core structure consists of a naphthyridine ring system, which is characteristic of the quinolone class of antibiotics. Key functional groups, including a carboxylic acid, a ketone, a cyclopropyl (B3062369) group, and a difluorophenyl moiety, all contribute to the molecule's biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of Tosufloxacin Tosylate Hydrate

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₂₅F₃N₄O₇S | [1][2] |

| Molecular Weight | 594.56 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Approximately 254-255 °C (with decomposition) | [3] |

| Solubility | Sparingly soluble in water and methanol, soluble in DMSO. | [4][5] |

Crystallographic Analysis

Table 2: Representative Crystallographic Data for a Fluoroquinolone Hydrate (Ciprofloxacin Hydrochloride 1.34-Hydrate)

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1][6] |

| Space Group | P2₁/c | [1][6] |

| a (Å) | 16.123(3) | [1][6] |

| b (Å) | 10.789(2) | [1][6] |

| c (Å) | 11.234(2) | [1][6] |

| β (°) | 108.34(3) | [1][6] |

| Volume (ų) | 1854.1(6) | [1][6] |

| Z | 4 | [1][6] |

This data is for Ciprofloxacin (B1669076) Hydrochloride 1.34-Hydrate and serves as an illustrative example.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the molecular structure of Tosufloxacin tosylate hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for Tosufloxacin

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~170 |

| C=O (Ketone) | ~177 |

| Aromatic/Naphthyridine Carbons | 105-160 |

| Pyrrolidine Ring Carbons | 30-60 |

| Cyclopropyl Carbons | 8-15 |

Note: Predicted values can vary based on the solvent and reference standard used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands for a Representative Fluoroquinolone (Ciprofloxacin)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

| 3500-3300 | N-H Stretch | Amine | [7][8] |

| 3100-3000 | C-H Stretch | Aromatic | [7][8] |

| 1720-1700 | C=O Stretch | Carboxylic Acid | [7][8] |

| 1630-1610 | C=O Stretch | Ketone | [7][8] |

| 1300-1000 | C-F Stretch | Fluoro group | [7][8] |

Mechanism of Action: Inhibition of Bacterial DNA Replication

Tosufloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination. By binding to these enzymes, Tosufloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

Caption: Mechanism of action of Tosufloxacin.

Experimental Protocols

X-ray Crystallography (Representative Protocol)

-

Crystal Growth: Single crystals of a fluoroquinolone hydrate can be grown by slow evaporation of a saturated aqueous solution at room temperature.

-

Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 293 K).

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: Approximately 10-20 mg of Tosufloxacin tosylate hydrate is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR analysis.

High-Performance Liquid Chromatography (HPLC) (General Protocol)

-

Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0), and degassed.[9]

-

Standard Solution Preparation: A stock solution of Tosufloxacin tosylate hydrate of known concentration is prepared in the mobile phase. Calibration standards are prepared by serial dilution.

-

Sample Preparation: The sample containing Tosufloxacin tosylate hydrate is dissolved in the mobile phase and filtered through a 0.45 µm filter.

-

Chromatographic Conditions: A C18 column is typically used. The analysis is performed isocratically at a specific flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C). Detection is carried out using a UV detector at an appropriate wavelength (e.g., 278 nm).[9][10]

-

Quantification: The concentration of Tosufloxacin in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of Tosufloxacin tosylate hydrate. Through a combination of physicochemical data, representative crystallographic and spectroscopic information, and detailed experimental protocols, a comprehensive understanding of this important fluoroquinolone antibiotic is presented. The elucidation of its mechanism of action further underscores the structure-activity relationship that is fundamental to its therapeutic efficacy. This guide serves as a valuable resource for professionals engaged in the research and development of antibacterial agents.

References

- 1. Crystal Structure of Ciprofloxacin Hydrochloride 1.34-Hydrate [jstage.jst.go.jp]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of ciprofloxacin hydrochloride 1.34-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. moca.net.ua [moca.net.ua]

- 10. researchgate.net [researchgate.net]

The Core Mechanism: Tosufloxacin Tosylate Hydrate as a Potent Inhibitor of Bacterial DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which tosufloxacin (B10865) tosylate hydrate (B1144303), a broad-spectrum fluoroquinolone antibiotic, exerts its bactericidal effects through the potent inhibition of bacterial DNA gyrase and topoisomerase IV.

Introduction: The Role of Tosufloxacin in Antibacterial Therapy

Tosufloxacin is a synthetic fluoroquinolone antibacterial agent used in the treatment of a wide range of infections caused by both Gram-positive and Gram-negative bacteria.[] Its efficacy stems from its ability to disrupt essential bacterial DNA processes.[2] The primary molecular targets of tosufloxacin and other fluoroquinolones are two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][2][3] By inhibiting these enzymes, tosufloxacin effectively halts DNA replication and transcription, leading to bacterial cell death.[2][4] The tosylate hydrate salt form enhances the compound's solubility and stability, improving its clinical applicability.[2]

Mechanism of Action: Trapping the Cleavage Complex

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential for managing the topological state of DNA within the cell.[5][6]

-

DNA Gyrase: This enzyme is unique in its ability to introduce negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and for initiating DNA replication and transcription.[2][5][6] It is a heterotetramer composed of two GyrA and two GyrB subunits.[5][6]

-

Topoisomerase IV: Also a heterotetramer (composed of two ParC and two ParE subunits), this enzyme's primary role is to unlink, or decatenate, the interlinked daughter chromosomes following DNA replication, ensuring proper segregation into daughter cells.[2][5]

Tosufloxacin's mechanism of action involves binding to and stabilizing a transient intermediate state in the enzyme's catalytic cycle known as the "cleavage complex".[2][7] In this state, the enzyme has introduced a double-stranded break in the DNA. The fluoroquinolone inserts itself into this DNA-enzyme complex, preventing the re-ligation of the broken DNA strands.[2] This trapping of the cleavage complex leads to an accumulation of double-stranded DNA breaks, which stalls replication forks and ultimately triggers cellular processes leading to cell death.[2][4][6]

Quantitative Data: Inhibitory Potency

The inhibitory activity of tosufloxacin against its target enzymes is quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

Table 1: In Vitro Inhibition of Bacterial Topoisomerases by Tosufloxacin and Other Quinolones

| Bacterial Species | Enzyme | Tosufloxacin IC50 (μg/ml) | Ciprofloxacin IC50 (μg/ml) | Levofloxacin IC50 (μg/ml) | Gatifloxacin IC50 (μg/ml) | Sparfloxacin IC50 (μg/ml) | Sitafloxacin IC50 (μg/ml) |

| Enterococcus faecalis | DNA Gyrase | 11.6 | 27.8 | 28.1 | 5.60 | 25.7 | 1.38 |

| Enterococcus faecalis | Topoisomerase IV | 3.89 | 9.30 | 8.49 | 4.24 | 19.1 | 1.42 |

| Data sourced from a study on recombinant DNA gyrase and topoisomerase IV enzymes of Enterococcus faecalis.[8] |

As shown in the table, for Enterococcus faecalis, the IC50 values for topoisomerase IV were generally lower than those for DNA gyrase for most tested quinolones, suggesting it may be the primary target in this species.[8]

Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC) Data

The in vitro potency of an antibiotic is often measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit 90% of the tested isolates.

Table 2: MIC90 Values of Tosufloxacin Against Various Bacterial Pathogens

| Bacterial Species | Tosufloxacin MIC90 (μg/ml) |

| Streptococcus pneumoniae (including PRSP¹) | 0.12 - 0.5 |

| Moraxella catarrhalis | ≤0.06 |

| Haemophilus influenzae | ≤0.06 |

| Bacteroides fragilis | 0.78 |

| Bacteroides vulgatus | 0.39 |

| Bacteroides thetaiotaomicron | 1.56 |

| Peptostreptococcus asaccharolyticus | 0.39 |

| ¹Penicillin-Resistant Streptococcus pneumoniae | |

| Data compiled from studies on respiratory pathogens and anaerobic bacteria.[9][10] |

These values demonstrate the potent activity of tosufloxacin against key respiratory and anaerobic pathogens.[9][10][11]

Experimental Protocols: Assaying Enzyme Inhibition

The inhibitory effect of compounds like tosufloxacin on DNA gyrase and topoisomerase IV is typically determined using in vitro enzyme assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate (e.g., plasmid pBR322) in the presence of ATP. The inhibition of this activity by a test compound is then quantified.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (KCl, MgCl2), ATP, dithiothreitol (B142953) (DTT), and relaxed pBR322 plasmid DNA.[12]

-

Inhibitor Addition: Varying concentrations of the test compound (e.g., tosufloxacin) are added to the reaction tubes. A control with no inhibitor is included.

-

Enzyme Addition: Purified bacterial DNA gyrase is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for supercoiling.[12][13]

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing a detergent (e.g., SDS or Sarkosyl) and a loading dye.[13] Chloroform/isoamyl alcohol extraction may be used to remove the protein.

-

Analysis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA. The degree of inhibition is determined by the reduction in the amount of supercoiled plasmid compared to the control.[12]

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing buffer, ATP, and kDNA as the substrate.

-

Inhibitor Addition: Varying concentrations of the test compound are added.

-

Enzyme Addition: Purified topoisomerase IV is added to start the reaction.

-

Incubation: The mixture is incubated at 37°C.

-

Reaction Termination: The reaction is stopped, often with a detergent-containing buffer.

-

Analysis: Products are resolved via agarose gel electrophoresis. The catenated kDNA remains in the loading well, while the decatenated minicircles can enter and migrate through the gel. Inhibition is measured by the decrease in released minicircles.

Conclusion

Tosufloxacin tosylate hydrate is a potent antibacterial agent that functions by dually targeting bacterial DNA gyrase and topoisomerase IV.[2][3] Its mechanism involves the stabilization of the enzyme-DNA cleavage complex, which introduces lethal double-strand breaks into the bacterial chromosome.[2] Quantitative assessments confirm its strong inhibitory activity against these essential enzymes, which translates to low minimum inhibitory concentrations against a broad spectrum of clinically relevant bacteria, including anaerobic and drug-resistant strains.[10][11] The established in vitro assays for gyrase and topoisomerase IV activity remain critical tools for understanding the precise mechanisms of such inhibitors and for the development of new antibacterial agents to combat evolving resistance.

References

- 2. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]

- 3. Tosufloxacin Tosilate Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 6. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 7. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial activities of tosufloxacin against anaerobic bacteria and the electron micrograph of its bactericidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory or otorhinological infections: comparison with the results obtained from organisms isolated about 10 years ago - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. topogen.com [topogen.com]

An In-depth Technical Guide to the Inhibition of Topoisomerase IV by Tosufloxacin Tosylate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and experimental validation of topoisomerase IV inhibition by the fluoroquinolone antibiotic, tosufloxacin (B10865) tosylate hydrate (B1144303).

Core Mechanism of Action

Tosufloxacin tosylate hydrate, a broad-spectrum fluoroquinolone antibiotic, exerts its bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] The primary mechanism involves the stabilization of a covalent complex between topoisomerase IV and DNA, which leads to the accumulation of double-stranded DNA breaks. This disruption of DNA replication and segregation ultimately triggers bacterial cell death.[2]

Topoisomerase IV is a crucial enzyme for bacterial cell division, responsible for decatenating (unlinking) intertwined daughter chromosomes following DNA replication.[2] By inhibiting this enzyme, tosufloxacin prevents the proper segregation of genetic material, leading to a lethal cascade of events within the bacterium.

The interaction of tosufloxacin with the topoisomerase IV-DNA complex is a key feature of its inhibitory action. The drug intercalates into the DNA at the site of cleavage, forming a ternary complex with the enzyme and the DNA. This complex traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands and resulting in the accumulation of toxic double-strand breaks.

Quantitative Analysis of Inhibitory Activity

The potency of tosufloxacin against topoisomerase IV can be quantified by determining its 50% inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

| Compound | Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |

| Tosufloxacin | Enterococcus faecalis | Topoisomerase IV | 3.89 | [3] |

| Ciprofloxacin | Enterococcus faecalis | Topoisomerase IV | 9.30 | [3] |

| Levofloxacin | Enterococcus faecalis | Topoisomerase IV | 8.49 | [3] |

| Gatifloxacin | Enterococcus faecalis | Topoisomerase IV | 4.24 | [3] |

| Sparfloxacin | Enterococcus faecalis | Topoisomerase IV | 19.1 | [3] |

Experimental Protocols

The inhibition of topoisomerase IV by tosufloxacin can be assessed using several in vitro assays. The two primary methods are the DNA decatenation assay and the DNA cleavage assay.

DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this activity by a compound is then quantified.

Materials:

-

Purified bacterial topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 1.75 M potassium glutamate, 25 mM MgCl₂, 25 mM DTT, 7.5 mM ATP, 250 µg/mL albumin)

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% v/v glycerol)

-

Tosufloxacin tosylate hydrate dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution (e.g., 2X GSTEB: 80% w/v Glycerol, 200 mM Tris-HCl pH 8.0, 20 mM EDTA, 1 mg/mL Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture on ice containing the 5X assay buffer, kDNA, and water.

-

Aliquot the reaction mixture into individual tubes.

-

Add varying concentrations of tosufloxacin (or solvent control) to the tubes.

-

Add diluted topoisomerase IV enzyme to all tubes except the negative control (add dilution buffer instead).

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto an agarose gel.

-

Perform electrophoresis to separate the decatenated minicircles from the kDNA network.

-

Stain the gel with a DNA stain and visualize under UV light. The amount of released minicircles is inversely proportional to the inhibitory activity of the compound.

DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the topoisomerase IV-DNA cleavage complex, resulting in the linearization of supercoiled plasmid DNA.

Materials:

-

Purified bacterial topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL BSA, 100 mM potassium glutamate, 5 mM spermidine)

-

Tosufloxacin tosylate hydrate

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and varying concentrations of tosufloxacin.

-

Add topoisomerase IV enzyme to the reaction mixtures.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Add SDS to a final concentration of ~1% to trap the cleavage complex, followed by incubation for another 15 minutes.

-

Add Proteinase K to digest the enzyme and incubate at 50°C for 30 minutes.

-

Purify the DNA by phenol:chloroform:isoamyl alcohol extraction.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel and visualize the bands. The amount of linear DNA produced is a measure of the compound's ability to induce DNA cleavage.

References

- 1. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Clinical Drug Library Screen Identifies Tosufloxacin as Being Highly Active against Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Tosufloxacin Tosylate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used in the analysis of Tosufloxacin tosylate hydrate (B1144303), a broad-spectrum fluoroquinolone antibiotic. The following sections detail the experimental protocols and quantitative data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals involved in the development, quality control, and analysis of this pharmaceutical compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of Tosufloxacin tosylate hydrate, primarily used for assay determination and dissolution studies. The chromophoric nature of the fluoroquinolone ring system allows for strong absorbance in the UV region.

Experimental Protocol:

A validated UV-Vis spectrophotometric method for the analysis of Tosufloxacin tosylate hydrate can be established using the following protocol:

-

Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

-

Solvent (Diluent): Methanol (B129727) is a suitable solvent for preparing standard and sample solutions.

-

Standard Preparation: A stock solution of Tosufloxacin tosylate hydrate is prepared by accurately weighing and dissolving the reference standard in methanol. Working standards are prepared by serial dilution of the stock solution to fall within a linear concentration range (e.g., 2-20 µg/mL).

-

Sample Preparation: The powdered tablet or bulk drug is accurately weighed and dissolved in methanol. The solution is sonicated to ensure complete dissolution and then filtered. Subsequent dilutions are made with methanol to achieve a concentration within the calibrated range.

-

Wavelength Scan: A wavelength scan from 200 to 400 nm is performed on a standard solution to determine the absorption maxima (λmax).

-

Analysis: The absorbance of the sample solutions is measured at the determined λmax, and the concentration is calculated using a calibration curve generated from the standard solutions.

Quantitative Data:

The UV spectrum of Tosufloxacin tosylate hydrate exhibits multiple absorption maxima.

| Parameter | Value(s) | Reference(s) |

| λmax (in Methanol) | 221 nm, 269 nm, 341 nm | [1] |

| λmax (for quantitation) | 269 nm | [2] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the identification and structural elucidation of Tosufloxacin tosylate hydrate. The technique provides a unique molecular fingerprint based on the vibrational frequencies of the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared spectrophotometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: For ATR-FTIR, a small amount of the powdered sample is placed directly onto the ATR crystal and pressure is applied to ensure good contact. For the KBr pellet method, the sample is intimately mixed with potassium bromide powder and compressed into a thin, transparent pellet.

-

Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.

Quantitative Data:

The FTIR spectrum of Tosufloxacin tosylate hydrate displays several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference(s) |

| 3435 | N-H stretching (amino group) | [2] |

| 3062 | C-H stretching (aromatic) | [2] |

| 2964 | C-H stretching (methyl/methylene) | [2] |

| 1735-1633 | C=O stretching (carboxylic acid and ketone) | [2] |

| 1501, 1450 | C=C stretching (aromatic ring) | [2] |

| 1209 | S=O stretching (sulfonate) | [2] |

| 1034-1007 | C-F stretching | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural confirmation of Tosufloxacin tosylate hydrate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for dissolving Tosufloxacin tosylate hydrate for NMR analysis.

-

Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent in an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional correlation spectra (e.g., COSY, HSQC, HMBC) are acquired.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks are analyzed to assign the signals to specific protons and carbons in the molecular structure.

Quantitative Data:

Due to the limited availability of publicly accessible, fully assigned NMR data for Tosufloxacin tosylate hydrate, the following tables provide expected chemical shift ranges for key structural motifs based on data for related fluoroquinolone and tosylate compounds.

¹H NMR (DMSO-d₆):

| Proton | Expected Chemical Shift (δ, ppm) |

| Aromatic protons (fluoroquinolone & tosylate) | 7.0 - 8.5 |

| CH (C5-H) | ~8.7 |

| CH (pyrrolidine ring) | 2.0 - 4.0 |

| NH₂ (amino group) | Broad signal, variable |

| CH₃ (tosylate) | ~2.3 |

| COOH | >10 (often very broad) |

¹³C NMR (DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (ketone) | ~175 |

| C=O (carboxylic acid) | ~165 |

| Aromatic carbons | 110 - 160 |

| Pyrrolidine carbons | 40 - 60 |

| CH₃ (tosylate) | ~21 |

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique used for determining the molecular weight and fragmentation pattern of Tosufloxacin, which aids in its identification and structural elucidation, particularly in the analysis of metabolites and degradation products.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for fluoroquinolones.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile/water, is introduced into the ion source.

-

Data Acquisition: Full scan mass spectra are acquired to determine the mass of the molecular ion ([M+H]⁺). Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: The fragmentation pattern is analyzed to propose a fragmentation pathway, which can be used for structural confirmation.

Quantitative Data:

The molecular weight of Tosufloxacin is 404.34 g/mol , and for Tosufloxacin tosylate, it is 576.5 g/mol . The monoisotopic mass of Tosufloxacin tosylate monohydrate is 594.1396 g/mol .[3]

Expected Fragmentation Pattern (ESI+):

The fragmentation of the Tosufloxacin molecular ion ([M+H]⁺ at m/z 405) is expected to involve characteristic losses from the fluoroquinolone core and the aminopyrrolidinyl side chain.

| m/z (proposed) | Loss from Parent Ion (m/z 405) | Proposed Fragment |

| 387 | -H₂O | Loss of water |

| 361 | -CO₂ | Decarboxylation |

| 343 | -CO₂ - H₂O | Sequential loss of water and carbon dioxide |

| Side chain fragments | - | Cleavage of the aminopyrrolidinyl ring |

Visualizations

Mechanism of Action

The antibacterial action of Tosufloxacin, like other fluoroquinolones, involves the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication and repair, leading to bacterial cell death.

Caption: Mechanism of action of Tosufloxacin.

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical substance like Tosufloxacin tosylate hydrate.

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Tosufloxacin Tosylate Hydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro susceptibility of various bacterial pathogens to Tosufloxacin (B10865) tosylate hydrate (B1144303), a fluoroquinolone antibiotic. Detailed protocols for common susceptibility testing methods are included to aid in the evaluation of its antimicrobial activity.

Introduction

Tosufloxacin tosylate hydrate is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[][4] Understanding the in vitro susceptibility of clinically relevant bacteria to Tosufloxacin is crucial for its development and appropriate clinical use.

Data Presentation: In Vitro Susceptibility of Tosufloxacin

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Tosufloxacin tosylate hydrate against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

| Gram-Positive Bacteria | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus pneumoniae (all) | - | 0.06 - 1 | - | 0.25 | [5][6][7] |

| Penicillin-Susceptible S. pneumoniae (PSSP) | - | - | - | 0.25 | [5][6] |

| Penicillin-Intermediate S. pneumoniae (PISP) | - | - | - | 0.25 | [5][6] |

| Penicillin-Resistant S. pneumoniae (PRSP) | - | - | - | 0.25 | [5][6] |

| Staphylococcus aureus (Ciprofloxacin-Susceptible) | - | 0.016 - 0.25 | - | 0.016 | [7][8] |

| Staphylococcus epidermidis | - | - | - | 0.05 - 1.56 | [9][10] |

| Streptococci | - | 0.06 - 1 | - | 0.05 - 1.56 | [7][9][10] |

| Enterococci | - | 0.12 - 4 | - | 0.05 - 1.56 | [7][9][10] |

| Enterococcus faecalis | - | - | - | - | [8] |

| Gram-Negative Bacteria | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Haemophilus influenzae (BLNAS & BLNAR) | - | - | - | 0.0078 | [5][6] |

| Moraxella catarrhalis | - | - | - | 0.0156 | [5][6] |

| Neisseria gonorrhoeae | 31 | - | - | 0.008 | [11] |

| Pseudomonas aeruginosa | - | - | - | 1.0 | [8] |

| Enterobacteriaceae (Nalidixic acid-susceptible) | - | - | - | ≤ 0.25 | [8] |

| Enterobacteriaceae (Nalidixic acid-resistant) | - | - | - | ≥ 4.0 | [8] |

| Acinetobacter spp. | - | - | - | - | [7] |

| Xanthomonas maltophilia | - | - | - | - | [7] |

| Campylobacter coli/jejuni | - | - | - | - | [7] |

| Anaerobic Bacteria | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Bacteroides fragilis | - | < 1 | - | 1.56 | [7][9][10] |

| Clostridium difficile | - | < 1 | - | 3.13 | [7][9][10] |

| Clostridium perfringens | - | < 1 | - | 0.20 | [7][9][10] |

| Other Pathogens | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Chlamydia trachomatis | 15 | - | - | 0.25 | [11] |

Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the isolates tested, respectively. BLNAS: β-lactamase-negative ampicillin-susceptible; BLNAR: β-lactamase-negative ampicillin-resistant.

Experimental Protocols

Agar (B569324) Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.[12][13]

Materials:

-

Tosufloxacin tosylate hydrate analytical standard

-

Appropriate solvent for dissolving the antibiotic (e.g., sterile distilled water or a buffer)[14]

-

Mueller-Hinton Agar (MHA)[14]

-

Sterile petri dishes

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35-37°C)

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of Tosufloxacin tosylate hydrate at a high concentration.[14]

-

Preparation of Antibiotic Plates:

-

Melt the MHA and cool it to 45-50°C in a water bath.[14]

-

Prepare a series of twofold dilutions of the Tosufloxacin stock solution in a suitable diluent.[12]

-

Add a defined volume of each antibiotic dilution to a specific volume of molten MHA to achieve the final desired concentrations in the agar plates. A typical ratio is 1 part antibiotic solution to 9 parts agar.[14]

-

Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify completely.

-

Prepare a control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

From a pure culture, pick several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

-

Further, dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.

-

-

Inoculation:

-

Using an inoculator, apply a spot of each bacterial suspension onto the surface of the antibiotic-containing and control plates.[12]

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.[12]

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of Tosufloxacin that completely inhibits the visible growth of the bacteria.

-

Broth Microdilution Method for MIC Determination

The broth microdilution method is another widely used technique for MIC determination, particularly for testing a large number of isolates.[15][16]

Materials:

-

Tosufloxacin tosylate hydrate analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[17]

-

Sterile 96-well microtiter plates[16]

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Multichannel pipette

-

Incubator (35-37°C)

-

Plate reader (optional, for automated reading)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a series of twofold dilutions of Tosufloxacin tosylate hydrate in CAMHB directly in the wells of a 96-well microtiter plate.[16]

-

Each well should contain a final volume of 100 µL of the diluted antibiotic.

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

Inoculation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of Tosufloxacin that shows no visible turbidity (bacterial growth). The results can be read visually or with a plate reader.

-

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent.[18][19]

Materials:

-

Tosufloxacin tosylate hydrate

-

Appropriate broth medium (e.g., CAMHB)

-

Bacterial isolate

-

Sterile flasks or tubes

-

Shaking incubator

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Timer

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh broth to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Assay Setup:

-

Prepare flasks or tubes containing broth with various concentrations of Tosufloxacin (e.g., 0.5x, 1x, 2x, and 4x the MIC).

-

Include a growth control flask without any antibiotic.

-

-

Incubation and Sampling:

-

Inoculate each flask with the prepared bacterial suspension.

-

Incubate the flasks in a shaking incubator at 35-37°C.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[19]

-

-

Viable Cell Count:

-

Perform serial tenfold dilutions of each aliquot in sterile saline.

-

Plate a specific volume of each dilution onto agar plates.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and antibiotic concentration.

-

Plot the log₁₀ CFU/mL versus time for each concentration to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Visualizations

Caption: Experimental workflow for in vitro susceptibility testing.

Caption: Interpretation of MIC results.

Caption: Mechanism of action of Tosufloxacin.

References

- 2. CN114369092A - Tosufloxacin tosylate and preparation method thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]

- 5. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]

- 6. researchgate.net [researchgate.net]

- 7. The in-vitro activity of tosufloxacin, a new fluorinated quinolone, compared with that of ciprofloxacin and temafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. In vitro activity of tosufloxacin (A-61827; T-3262) against selected genital pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agar dilution - Wikipedia [en.wikipedia.org]

- 13. Agar plate dilution method for routine antibiotic susceptibility testing in a hospital laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. VetBact [vetbact.org]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nelsonlabs.com [nelsonlabs.com]

- 19. DSpace [helda.helsinki.fi]

Application Notes and Protocols for Animal Models of Infection in Tosufloxacin Tosylate Hydrate Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing various animal models of infection to evaluate the efficacy of Tosufloxacin (B10865) tosylate hydrate (B1144303). The included methodologies are based on published research and are intended to offer a comprehensive guide for preclinical studies.

Murine Model of Bacterial Pneumonia

This model is crucial for assessing the efficacy of Tosufloxacin tosylate hydrate against respiratory pathogens, particularly Streptococcus pneumoniae.

Quantitative Data Summary

| Parameter | Value | Reference |

| Animal Model | Mice (specific strain may vary, e.g., BALB/c) | [1][2] |

| Pathogen | Streptococcus pneumoniae (including Penicillin-Resistant S. pneumoniae - PRSP) | [3][4] |

| Infection Route | Intranasal or Intratracheal | [1][5] |

| Tosufloxacin Dosage | 4-12 mg/kg/day (oral) | [6][7] |

| Treatment Efficacy | Reduction in viable bacterial cell counts in the lung to <4.22 Log10 CFU/g | [3][4] |

| Clinical Efficacy (Pediatric) | 100% in bacterial pneumonia | [6] |

Experimental Protocol: Murine Pneumonia Model

a) Materials:

-

Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old)

-

Streptococcus pneumoniae strain (e.g., a clinical isolate of PRSP)

-

Todd-Hewitt broth supplemented with 0.5% yeast extract

-

Phosphate-buffered saline (PBS), sterile

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Tosufloxacin tosylate hydrate

-

Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)

-

Micropipettes and sterile tips

-

Animal gavage needles

b) Bacterial Inoculum Preparation:

-

Culture the S. pneumoniae strain overnight at 37°C in 5% CO₂ in Todd-Hewitt broth.

-

Subculture the bacteria in fresh broth and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

-

Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final inoculum concentration should be determined empirically for each bacterial strain to induce a non-lethal but significant infection.

c) Induction of Pneumonia:

-

Anesthetize the mice using the chosen anesthetic.

-

Hold the mouse in a supine position.

-

For intranasal inoculation, instill a 20-50 µL volume of the bacterial suspension into the nares.

d) Tosufloxacin Treatment:

-

At a predetermined time post-infection (e.g., 2-4 hours), begin treatment with Tosufloxacin tosylate hydrate.

-

Administer Tosufloxacin orally via gavage at a dose of 4-12 mg/kg, once or twice daily. The exact dose and frequency should be optimized based on pharmacokinetic studies in the specific mouse strain.

-

Continue treatment for a predetermined period (e.g., 3-7 days).

e) Efficacy Evaluation:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and homogenize them in sterile PBS.

-

Perform serial dilutions of the lung homogenates and plate on appropriate agar (B569324) plates (e.g., blood agar) to determine the number of viable bacteria (CFU/g of lung tissue).

-

Compare the bacterial loads in the Tosufloxacin-treated group to a vehicle-treated control group.

Experimental Workflow: Murine Pneumonia Model

Rat Model of Intra-abdominal Infection

This model simulates intra-abdominal sepsis and is valuable for assessing the efficacy of Tosufloxacin tosylate hydrate in treating complex polymicrobial infections.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Animal Model | Rats (e.g., Sprague-Dawley) | [3] |

| Infection Induction | Surgically created devascularized ileal segment | [3] |

| Pathogen Source | Endogenous intestinal flora | [3] |

| Treatment Efficacy | Reduced mortality and increased cure rates | [3] |

| Mortality (Untreated) | 80% within 3 days | [3] |

| Mortality (Tosufloxacin alone) | 20% within 3 days | [3] |

| Mortality (Tosufloxacin + Metronidazole) | 5% | [3] |

Experimental Protocol: Rat Intra-abdominal Infection Model

a) Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Lean ground beef

-

Surgical instruments

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Suture materials

-

Tosufloxacin tosylate hydrate

-

Vehicle for administration (e.g., sterile saline)

b) Preoperative Preparation:

-

To better simulate the human intestinal flora, feed the rats a diet of lean ground beef for two weeks prior to surgery.[3]

c) Surgical Procedure to Induce Infection:

-

Anesthetize the rat.

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Isolate a 1-cm segment of the ileum on its vascular pedicle.[3]

-

Divide the intestine at both ends of the isolated segment.[3]

-

Reestablish intestinal continuity through an end-to-end anastomosis.[3]

-

Return the isolated, devascularized segment of the ileum to the abdominal cavity.[3] This segment will become necrotic and serve as a focus of infection.

-

Close the abdominal wall in layers.

d) Tosufloxacin Treatment:

-

Begin treatment immediately post-surgery.

-

The specific dosage and administration route for Tosufloxacin in this model are not detailed in the provided references. A suggested starting point, based on general fluoroquinolone use in rats, would be in the range of 10-50 mg/kg, administered subcutaneously or orally once or twice daily. Dose-ranging studies are recommended.

e) Efficacy Evaluation:

-

Monitor the animals for a set period (e.g., 7-14 days) for signs of sepsis and mortality.

-

At the end of the study, euthanize surviving animals.

-

Perform a necropsy to assess the extent of intra-abdominal abscess formation and peritonitis.

-

Collect peritoneal fluid for quantitative bacteriology (CFU counts) to determine the bacterial load.

-

Compare mortality rates, abscess scores, and bacterial loads between the Tosufloxacin-treated and control groups.

Experimental Workflow: Rat Intra-abdominal Infection Model

Murine Model of Urinary Tract Infection (UTI)

While specific studies detailing a murine UTI model for Tosufloxacin tosylate hydrate were not found, a general protocol can be adapted based on established methods for other fluoroquinolones. This model is essential for evaluating the drug's efficacy against common uropathogens.

Quantitative Data Summary

Specific quantitative data for Tosufloxacin in a murine UTI model is not available in the provided search results. The following table is a template for data to be collected during such a study.

| Parameter | Value | Reference |

| Animal Model | Mice (e.g., C3H/HeN) | (General UTI model references) |

| Pathogen | Uropathogenic Escherichia coli (UPEC) | (General UTI model references) |

| Infection Route | Transurethral inoculation | (General UTI model references) |

| Tosufloxacin Dosage | To be determined (e.g., 10-50 mg/kg, oral) | (To be determined) |

| Treatment Efficacy | Reduction in bacterial load (CFU/g) in bladder and kidneys | (To be determined) |

Experimental Protocol: Murine Urinary Tract Infection Model

a) Materials:

-

Female mice (e.g., C3H/HeN, 7-9 weeks old)

-

Uropathogenic Escherichia coli (UPEC) strain

-

Luria-Bertani (LB) broth

-

Phosphate-buffered saline (PBS), sterile

-

Small animal catheter

-

Anesthetic (e.g., isoflurane)

-

Tosufloxacin tosylate hydrate

-

Vehicle for oral gavage

b) Bacterial Inoculum Preparation:

-

Culture the UPEC strain in LB broth overnight at 37°C.

-

Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a concentration of approximately 1-2 x 10⁹ CFU/mL.

c) Induction of UTI:

-

Anesthetize the mice.

-

Carefully insert a sterile, lubricated catheter through the urethra into the bladder.

-

Instill 50 µL of the bacterial suspension (5 x 10⁷ - 1 x 10⁸ CFU) into the bladder.

d) Tosufloxacin Treatment:

-

Begin treatment at a specified time post-infection (e.g., 24 hours).

-

Administer Tosufloxacin orally via gavage. A starting dose range of 10-50 mg/kg once or twice daily is suggested, with the need for optimization.

-

Continue treatment for a defined period (e.g., 3-7 days).

e) Efficacy Evaluation:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically harvest the bladder and kidneys.

-

Homogenize the tissues separately in sterile PBS.

-

Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

-

Compare the bacterial counts in the bladder and kidneys of the Tosufloxacin-treated group with a vehicle-treated control group.

Logical Relationship: UTI Model Development

Mechanism of Action of Tosufloxacin

Tosufloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8]

-

DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is involved in the separation of interlinked daughter chromosomes following DNA replication.

By inhibiting these enzymes, Tosufloxacin prevents bacterial DNA replication and repair, leading to cell death.[8]

Signaling Pathway: Tosufloxacin's Mechanism of Action

References

- 1. Therapeutic Efficacy of Macrolides, Minocycline, and Tosufloxacin against Macrolide-Resistant Mycoplasma pneumoniae Pneumonia in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic and pharmacokinetic profiling of delafloxacin in a murine lung model against community-acquired respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. P-1163. The Efficacy and Safety of Tosufloxacin in the Treatment of Bacterial Infections in Children: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pneumococcal Infections (Streptococcus pneumoniae) Medication: Antibiotics, Vaccines [emedicine.medscape.com]

Application Note: HPLC Quantification of Tosufloxacin Tosylate Hydrate

An HPLC method for the quantification of Tosufloxacin tosylate hydrate (B1144303) has been developed to ensure accurate and precise results for researchers, scientists, and drug development professionals. This method is suitable for the determination of Tosufloxacin tosylate hydrate in bulk drug substance and pharmaceutical dosage forms.

Introduction

Tosufloxacin tosylate hydrate is a fluoroquinolone antibacterial agent effective against a broad spectrum of gram-positive and gram-negative bacteria.[1][2] Accurate quantification of this active pharmaceutical ingredient (API) is crucial for quality control and stability testing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of Tosufloxacin tosylate hydrate.

Chromatographic Conditions

The separation and quantification are achieved using a reversed-phase HPLC method with UV detection. The method parameters are summarized in the table below.

| Parameter | Condition |

| Column | ULTRON ES-OVM, 150 mm x 4.6 mm, 5 µm[3] |

| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (B84403) + 20 mM Dipotassium (B57713) Hydrogen Phosphate (pH 7.0) / Acetonitrile (B52724) (95:5, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 25°C[3] |

| Detection Wavelength | 272 nm[3] |

| Injection Volume | 10 µL |

| Diluent | Water/Acetonitrile (50:50, v/v) |

Experimental Protocols

1. Mobile Phase Preparation

To prepare the mobile phase, a 20 mM potassium dihydrogen phosphate and 20 mM dipotassium hydrogen phosphate buffer is made by dissolving the appropriate amounts of each salt in HPLC grade water to achieve a pH of 7.0.[3] The final mobile phase is prepared by mixing this buffer with acetonitrile in a 95:5 ratio.[3] The solution is then filtered through a 0.45 µm membrane filter and degassed prior to use.

2. Standard Solution Preparation